

Spectroscopic and Synthetic Profile of 2-(4-bromophenyl)benzoxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromo-phenyl)-benzoxazole

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the spectroscopic and synthetic characteristics of the heterocyclic compound 2-(4-bromophenyl)benzoxazole. This guide details the methodologies for its synthesis and presents a comprehensive analysis of its structural features through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized 2-(4-bromophenyl)benzoxazole have been confirmed through a suite of spectroscopic techniques. The data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized below, providing a complete spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum of 2-(4-bromophenyl)benzoxazole in deuterated chloroform reveals the characteristic signals of the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.17	d	8.0	2H, Ar-H
7.64	s	-	1H, Ar-H
7.34	d	8.0	1H, Ar-H
7.19	t	8.0	1H, Ar-H
7.05	d	8.0	1H, Ar-H

^{13}C NMR (100 MHz, CDCl_3): The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
169.1	C=N
139.2	Ar-C
134.5	Ar-C
129.9	Ar-CH
124.3	Ar-CH
120.2	Ar-CH
118.1	Ar-CH

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-(4-bromophenyl)benzooxazole was recorded to identify the functional groups present in the molecule. The main absorption bands are listed below.

Wavenumber (cm ⁻¹)	Assignment
3060	Aromatic C-H stretch
1615	C=N stretch (benzoxazole ring)
1590, 1480, 1450	Aromatic C=C stretching
1245	C-O-C stretch (benzoxazole ring)
1060	C-Br stretch
830	p-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Ion
273/275	[M] ⁺ (Molecular ion peak, bromine isotopes)
194	[M - Br] ⁺
166	[M - Br - CO] ⁺

Experimental Protocols

Synthesis of 2-(4-bromophenyl)benzoxazole.[1]

A common and efficient method for the synthesis of 2-(4-bromophenyl)benzoxazole involves the condensation reaction between 2-aminophenol and 4-bromobenzaldehyde.[1]

Materials:

- 2-Aminophenol
- 4-Bromobenzaldehyde
- Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

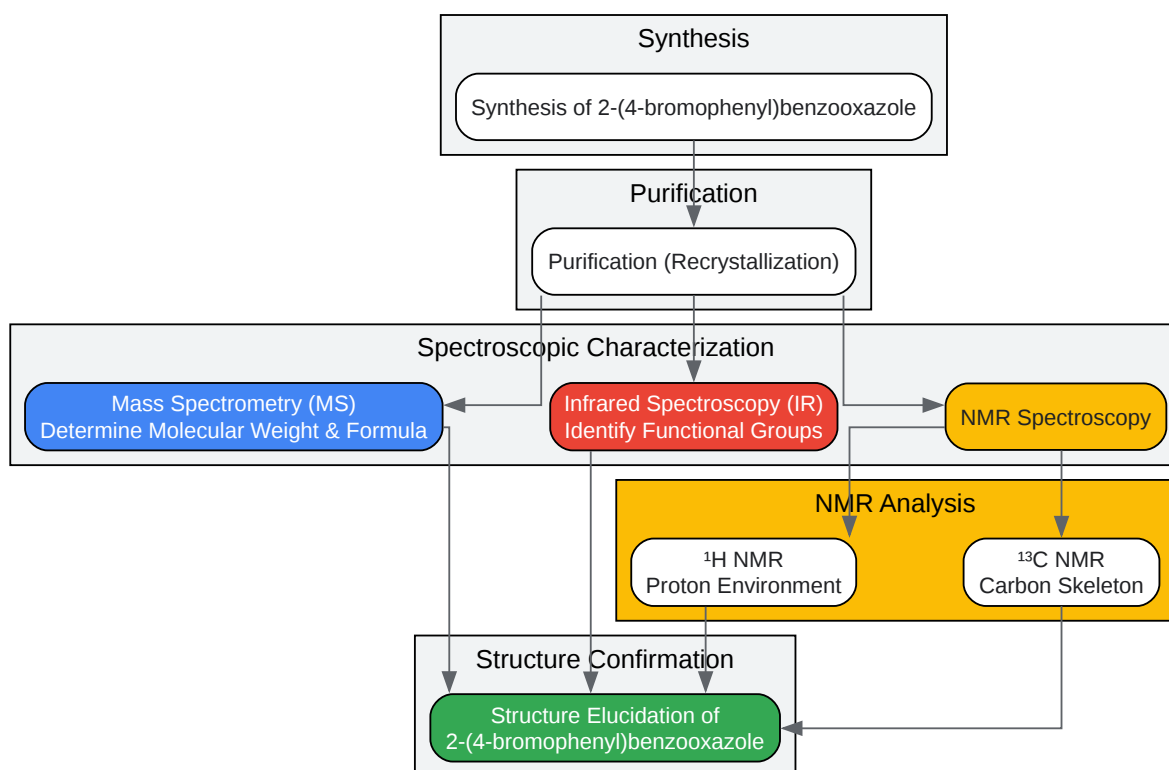
- Solvent (e.g., ethanol, toluene)

Procedure:

- A mixture of 2-aminophenol (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) is dissolved in a suitable solvent.^[1]
- A catalytic amount of an acid catalyst is added to the mixture.
- The reaction mixture is heated to reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-bromophenyl)benzooxazole.^[1]

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic characterization of 2-(4-bromophenyl)benzooxazole is depicted in the following diagram. This visualization illustrates the sequential application of different analytical techniques to elucidate the structure of the synthesized compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of 2-(4-bromophenyl)benzoxazole.

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References

- 1. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
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